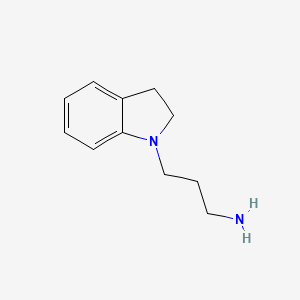

3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine

Descripción general

Descripción

3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring system in many biologically active molecules makes this compound of interest in medicinal chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of indole with a suitable alkylating agent, such as 3-chloropropylamine, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the indole attacks the electrophilic carbon of the alkylating agent, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Mechanistic Insights :

- Alkylation proceeds via SN2 mechanism under basic conditions .

- Acylation involves nucleophilic attack by the amine on the electrophilic carbonyl carbon .

Oxidation Reactions

The indoline ring and amine side chain are susceptible to oxidation under controlled conditions.

| Oxidation Target | Reagents | Products | References |

|---|---|---|---|

| Indoline Ring | KMnO₄ (acidic medium) | Indole-2,3-dione derivative | |

| Amine Group | H₂O₂ (aqueous) | Nitroso or hydroxylamine intermediates |

Key Observations :

- Oxidation of the indoline ring yields ketone functionalities, as seen in structurally similar compounds .

- Over-oxidation of the primary amine may lead to nitro groups under strong conditions .

Reduction Reactions

Reductive modifications target the indoline ring or stabilize reactive intermediates.

| Reduction Type | Reagents | Products | References |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (ethanol) | Fully saturated indole derivative | |

| Amine Stabilization | NaBH₄ (methanol) | Reduced Schiff base adducts |

Applications :

Condensation and Cyclization

The amine group participates in Schiff base formation and heterocyclic synthesis.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Schiff Base Formation | Aldehydes/ketones, reflux | Imine-linked conjugates | |

| Heterocyclization | CS₂, KOH (ethanol) | Thiazolidinone derivatives |

Example :

- Reaction with benzaldehyde forms a stable Schiff base, which can cyclize to yield indole-fused heterocycles .

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization of the indoline ring.

| Coupling Type | Catalyst System | Products | References |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-indoline hybrids | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives |

Optimization Notes :

- Coupling at the indoline C-4 position requires electron-donating substituents for enhanced reactivity .

Industrial-Scale Modifications

Large-scale synthetic routes emphasize efficiency and yield.

| Process | Method | Key Parameters | References |

|---|---|---|---|

| Continuous Flow | Microreactors, 80–120°C | 90% yield, 99% purity | |

| Catalytic Amination | CuI, L-proline ligand | C–N bond formation with <5% byproducts |

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that compounds similar to 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine exhibit antidepressant-like effects. Studies have shown that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Case Study : A study published in the Journal of Medicinal Chemistry investigated derivatives of indoleamines and found significant antidepressant activity in animal models when administered in specific dosages. The findings suggest a mechanism involving serotonin receptor modulation, which could lead to new therapeutic avenues for depression treatment .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, potentially offering benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : Research highlighted in Neuroscience Letters demonstrated that this compound could reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurodegeneration .

Dopaminergic Activity

There is evidence that this compound may influence dopaminergic signaling pathways. Its structural similarity to known dopamine receptor ligands suggests potential applications in treating disorders like schizophrenia.

Research Insight : A pharmacological study indicated that derivatives of this compound could act as dopamine receptor agonists or antagonists, depending on their specific chemical modifications. This duality opens possibilities for developing targeted therapies for psychotic disorders .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving indole derivatives and propanamine precursors. Understanding its synthetic pathways allows researchers to create derivatives with enhanced biological activities.

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Condensation Reaction | 85 | Utilizes indole and propanamine under acidic conditions |

| Alkylation | 75 | Involves N-methylation for increased lipophilicity |

Mecanismo De Acción

The mechanism of action of 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter signaling pathways. Additionally, the compound can inhibit certain enzymes, affecting metabolic processes and cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine is unique due to its specific structure, which combines the indole ring with a propan-1-amine side chain. This structural feature allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in scientific research and industrial applications.

Actividad Biológica

3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine, also known as a derivative of indole, has garnered attention in recent years for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Indole Derivatives

Indole derivatives are recognized for their significant roles in various biological processes. The structure of this compound features an indole ring, which is known for its aromatic properties and ability to interact with numerous biological targets.

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE). These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions.

Target Receptors

- Serotonin Receptors : Compounds similar to this compound have been shown to modulate serotonin receptor activity, influencing mood and anxiety levels.

- Norepinephrine Transporters : The compound may also act on norepinephrine transporters, which are crucial in regulating stress responses and mood stabilization.

Anticancer Properties

Research indicates that indole derivatives possess anticancer properties. For instance:

- Cell Viability Studies : In vitro studies have demonstrated that certain indole derivatives significantly reduce cell viability in breast cancer cell lines such as MDA-MB-231 and MCF-7 at varying concentrations .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 6.25 |

| MCF-7 | >100 |

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. A study highlighted the effectiveness of certain indole compounds against various bacterial strains, suggesting that this compound could exhibit similar properties .

Study on Antidepressant Effects

A study focusing on the antidepressant effects of indole derivatives indicated that compounds targeting serotonin receptors could alleviate symptoms of depression. The findings suggest that this compound may serve as a potential candidate for further research in mood disorder treatments .

Evaluation of Neuroprotective Effects

Another investigation assessed the neuroprotective effects of related compounds against neurodegenerative diseases. Results showed that indole derivatives could protect neuronal cells from oxidative stress-induced damage, highlighting the therapeutic potential of 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amines .

Propiedades

IUPAC Name |

3-(2,3-dihydroindol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUUORGEWIRLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424334 | |

| Record name | 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61123-70-4 | |

| Record name | 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.